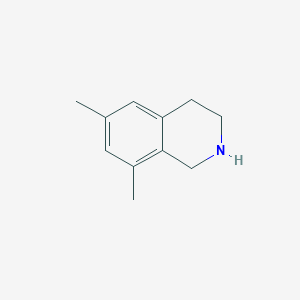

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-5-9(2)11-7-12-4-3-10(11)6-8/h5-6,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPWKVIUPYDEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CNCCC2=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249695-87-1 | |

| Record name | 6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Preparation

A critical precursor is N-acyl-3,5-dimethylphenethylamine, synthesized via acylation of 3,5-dimethylphenethylamine with acetyl chloride or benzoyl chloride. For instance, treatment of 3,5-dimethylphenethylamine with acetic anhydride in dichloromethane yields N-acetyl-3,5-dimethylphenethylamide, which undergoes cyclization.

Cyclization Conditions

Cyclization is typically catalyzed by phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). In a representative procedure, N-acetyl-3,5-dimethylphenethylamide is refluxed in POCl₃ at 110°C for 4 hours, yielding 6,8-dimethyl-3,4-dihydroisoquinoline. Subsequent hydrogenation over palladium on carbon (Pd/C) in ethanol under H₂ pressure (3 atm) reduces the dihydro intermediate to 6,8-DM-THIQ with >85% yield.

Key Advantages :

- High regioselectivity due to electronic effects of methyl groups.

- Scalable for industrial applications.

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers an alternative route by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. For 6,8-DM-THIQ, this method requires a substituted aldehyde to direct methyl groups to the 6- and 8-positions.

Reaction Setup

A mixture of 3,5-dimethylphenethylamine and formaldehyde (37% aqueous solution) in hydrochloric acid (HCl) is heated at 60°C for 12 hours. The reaction proceeds via imine formation, followed by cyclization to yield 6,8-DM-THIQ directly.

Optimization Insights

- Acid Choice : Trifluoroacetic acid (TFA) enhances reaction rates but requires careful temperature control to avoid side reactions.

- Solvent Effects : Ethanol or dichloroethane improves solubility of aromatic intermediates.

Yield Comparison :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HCl, 60°C, 12h | 78 | 95 |

| TFA, 50°C, 8h | 82 | 97 |

Reductive Amination

Reductive amination provides a versatile pathway by coupling carbonyl compounds with amines under reducing conditions. For 6,8-DM-THIQ, this method employs 3,5-dimethylbenzaldehyde and a primary amine.

Procedure

3,5-Dimethylbenzaldehyde is reacted with ammonium acetate in methanol, followed by addition of sodium cyanoborohydride (NaBH₃CN) at room temperature. The reaction forms an imine intermediate, which is reduced in situ to yield 6,8-DM-THIQ.

Catalytic Innovations

Recent advances utilize transition-metal catalysts such as iridium complexes (e.g., [Ir(cod)Cl]₂) to enable asymmetric reductive amination, achieving enantiomeric excess (ee) >90% for chiral derivatives.

Intramolecular Cyclization of Nitroalkenes

Nitroalkene intermediates, derived from β-nitrostyrenes, offer a route to THIQs through reduction and cyclization. This method is exemplified in patent CN101550103B.

Synthesis of β-Nitrostyrene Intermediate

3,5-Dimethoxybenzaldehyde is condensed with nitromethane in methanol under basic conditions (NaOH), yielding 3,5-dimethoxy-β-nitrostyrene. Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces the corresponding amine, which cyclizes spontaneously to form 6,8-DM-THIQ after methylation.

Critical Steps :

- Methylation : Dimethyl sulfate (DMS) in acetone introduces methyl groups at the 6- and 8-positions.

- Purification : Recrystallization from ethanol enhances purity to >98%.

Catalytic Asymmetric Synthesis

Asymmetric synthesis of 6,8-DM-THIQ leverages chiral catalysts to access enantiomerically pure forms. A notable approach involves oxidative coupling using hypervalent iodine reagents.

Oxidative Coupling Protocol

Bis(trifluoroacetoxy)iodobenzene (PIFA) mediates the coupling of 3,5-dimethylphenethylamine derivatives, forming the biaryl bond with retention of stereochemistry. Subsequent reduction with Pd/C/H₂ yields enantiomerically enriched 6,8-DM-THIQ.

Performance Metrics :

- Yield : 70–75%

- ee : 88–92%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Bischler-Napieralski | 85–90 | 95–97 | Moderate | High |

| Pictet-Spengler | 75–82 | 93–96 | Low | Moderate |

| Reductive Amination | 80–85 | 94–98 | Low | High |

| Nitroalkene Cyclization | 70–75 | 90–95 | High | Moderate |

| Asymmetric Synthesis | 70–75 | 97–99 | High | Low |

Chemical Reactions Analysis

Reduction Reactions

6,8-diMe-THIQ derivatives can undergo further reduction under specific conditions. For example, catalytic hydrogenation or hydride-based reductions have been employed to modify substituents or saturate the ring system:

| Substrate | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (3R)-6,8-dimethoxy-1,3-dimethyl-DHIQ | LiAlH<sub>4</sub>/AlMe<sub>3</sub> | Dry THF, 0°C → rt, 2h | (1R,3R)-6,8-dimethoxy-1,3-dimethyl-THIQ | 89% |

This stereoselective reduction highlights the utility of mixed hydride systems for achieving high diastereomeric purity in THIQ synthesis .

N-Alkylation and N-Methylation

The tertiary amine in 6,8-diMe-THIQ participates in reductive alkylation reactions. For instance, N-methylation has been achieved using formaldehyde and sodium cyanoborohydride:

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylation | HCHO, NaBH<sub>3</sub>CN | MeOH, rt, 12h | N-Methyl-6,8-diMe-THIQ derivative | 56% |

This method avoids over-alkylation due to the steric hindrance provided by the methyl groups .

Cyclization and Ring Expansion

6,8-diMe-THIQ serves as a precursor in Pomeranz-Fritsch-Bobbitt cyclization to form complex alkaloids. For example, chiral oxazinone intermediates derived from THIQs undergo acid-mediated cyclization:

| Intermediate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chiral oxazinone 48 | HCl/EtOH, 0°C → reflux, 6h | (–)-6,7-Dimethoxy-THIQ-1-carboxylic acid | 67% |

This method demonstrates the compatibility of methyl-substituted THIQs with classical cyclization strategies .

Stereoselective Functionalization

Asymmetric hydrogenation and hydroamination have been applied to THIQ derivatives. For example, chiral catalysts like (R,R)-RuTsDPEN enable enantioselective reductions:

| Substrate | Catalyst | Conditions | Product (Configuration) | ee | Reference |

|---|---|---|---|---|---|

| Isoquinoline 68 | (R,R)-RuTsDPEN 69 | HCOONa, H<sub>2</sub>O, 40°C | Dysoxylum alkaloid 70 | >95% |

The methyl groups at positions 6 and 8 enhance steric control during enantioselective transformations .

Substitution Reactions

Scientific Research Applications

Chemical Synthesis and Methodologies

Building Block for Complex Molecules

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline serves as a foundational compound in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules through various reactions:

- Oxidation : Converts the compound into isoquinoline derivatives.

- Reduction : Can be hydrogenated to yield decahydroisoquinoline.

- Substitution Reactions : Functional groups can be introduced at specific positions on the tetrahydroisoquinoline ring.

These reactions highlight its versatility as a building block in organic synthesis.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects particularly relevant to dopaminergic neurons. Key findings include:

- Inhibition of Monoamine Oxidase (MAO) : This action potentially increases dopamine levels in the brain.

- Antioxidant Activity : The compound scavenges free radicals, thereby protecting neuronal cells from oxidative stress .

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could protect dopaminergic neurons from degeneration induced by oxidative stress .

Anticonvulsant Activity

Studies have evaluated the anticonvulsant properties of this compound in animal models. Results showed significant efficacy against NMDA-induced seizures. The mechanism appears to involve modulation of glutamate receptors and enhancement of GABAergic transmission .

Contractile Activity

The compound has been investigated for its effects on smooth muscle contractility. Research indicates that certain derivatives exhibit contractile activity against gastric smooth muscle preparations. This suggests potential applications in treating gastrointestinal motility disorders .

Therapeutic Potential in Neurodegenerative Diseases

Due to its neuroprotective properties, this compound is being explored as a candidate for therapeutic interventions in neurodegenerative diseases such as Parkinson's disease. Its ability to modulate dopamine metabolism and signaling pathways is particularly promising .

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotection Study : A study highlighted the protective effects of this compound derivatives against neurotoxic agents. The findings suggest modulation of intracellular signaling pathways associated with neuronal survival .

- Anticonvulsant Research : In another investigation involving mouse models, certain tetrahydroisoquinoline derivatives significantly reduced seizure activity. This research points towards their potential role in managing epilepsy .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to affect dopaminergic neurons, potentially altering dopamine metabolism and signaling . The compound may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The biological and chemical profiles of THIQ derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

| Compound | Substituents | Key Features |

|---|---|---|

| 6,8-Dimethyl-THIQ | 6,8-CH₃ | Lipophilic, electron-donating methyl groups |

| 6,7-Dimethoxy-THIQ | 6,7-OCH₃ | Electron-rich, polarizable methoxy groups |

| 6-Methoxy-7-hydroxy-THIQ | 6-OCH₃, 7-OH | Mixed electronic effects, hydrogen bonding |

| N-Methyl-THIQ | N-CH₃ | Enhanced neurotoxicity via MAO oxidation |

| 6,8-Dichloro-THIQ | 6,8-Cl | Electron-withdrawing, potential reactivity |

- 6,7-Dimethoxy-THIQ : Widely studied for enzyme inhibition (e.g., ADAMTS-4) due to electron-rich aromatic rings. Methoxy groups enhance solubility and binding to hydrophobic enzyme pockets .

- 6-Methoxy-7-hydroxy-THIQ : Exhibits reduced dopamine D3 receptor (D3R) affinity (65-fold lower than 6,7-dimethoxy-THIQ) but improved selectivity against σ2 receptors, likely due to hydrogen-bonding interactions .

- N-Methyl-THIQ: Neurotoxic via N-methylation and oxidation to isoquinolinium ions, mimicking MPTP-induced Parkinsonism .

Physicochemical and Pharmacokinetic Properties

Table 3: Physical and Metabolic Properties

*Predicted using substituent contributions.

- BBB Penetration : THIQ and N-methyl-THIQ readily cross the blood-brain barrier (brain-to-blood ratio: 4.5:1) . The lipophilic methyl groups in 6,8-Dimethyl-THIQ may enhance BBB penetration compared to methoxy derivatives.

Biological Activity

6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is a compound belonging to the tetrahydroisoquinoline class, which is notable for its diverse biological activities. This article delves into the biological activity of DMTIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

DMTIQ can be synthesized through various methods, including the Bischler-Napieralski reaction. This involves cyclizing a β-phenylethylamine derivative in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the tetrahydroisoquinoline core. The compound's structure is characterized by two methyl groups at positions 6 and 8 of the isoquinoline ring, which influence its biological properties.

The biological activity of DMTIQ is primarily linked to its interaction with dopaminergic neurons. It is believed to modulate dopamine metabolism and signaling pathways. Specifically, DMTIQ may exert neuroprotective effects by:

- Inhibiting Monoamine Oxidase (MAO) : This inhibition can lead to increased levels of neurotransmitters like dopamine.

- Scavenging Free Radicals : DMTIQ has been shown to possess antioxidant properties that may protect neuronal cells from oxidative stress .

Neuroprotective Effects

Research indicates that DMTIQ has potential neuroprotective effects. For instance, studies have demonstrated its ability to protect dopaminergic neurons from neurotoxic agents. This makes it a candidate for therapeutic applications in neurodegenerative diseases such as Parkinson's disease .

Anticonvulsant Activity

DMTIQ and its derivatives have been evaluated for anticonvulsant properties. In animal models, certain tetrahydroisoquinoline derivatives exhibited significant anticonvulsant activity against NMDA-induced seizures . These findings suggest that DMTIQ may influence excitatory neurotransmission.

Contractile Activity

DMTIQ has also been investigated for its effects on smooth muscle contractility. Some studies reported that derivatives of tetrahydroisoquinoline exhibited contractile activity against gastric smooth muscle preparations, indicating potential applications in gastrointestinal motility disorders .

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry highlighted that DMTIQ derivatives could protect dopaminergic neurons from degeneration induced by oxidative stress. The research demonstrated that these compounds could modulate intracellular signaling pathways associated with neuronal survival .

Anticonvulsant Properties

Another investigation focused on the anticonvulsant effects of DMTIQ derivatives in mouse models. The results indicated that certain compounds significantly reduced seizure activity, suggesting a mechanism involving modulation of glutamate receptors and enhancement of GABAergic transmission .

Comparative Analysis with Related Compounds

To understand the unique properties of DMTIQ, it is beneficial to compare it with other tetrahydroisoquinoline derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Neuroprotective and anti-inflammatory | MAO inhibition and antioxidant activity |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Anticonvulsant | NMDA receptor modulation |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Vasodilatory effects | Interaction with vascular smooth muscle |

Q & A

Q. What are the optimal synthetic routes for 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis of 6,8-dimethyl derivatives typically involves cyclization of pre-functionalized precursors. For example, methods analogous to those used for 6,7-dimethoxy-THIQ derivatives (e.g., acid-catalyzed cyclization of N-benzyl-2-methylprop-2-en-1-amine) can be adapted by substituting methoxy groups with methyl groups . Reaction conditions such as temperature (e.g., reflux in ethanol) and catalyst choice (e.g., H₂SO₄/H₃PO₄ mixtures) significantly impact yield. Post-synthesis purification via HPLC or column chromatography is critical for isolating high-purity products .

Q. How does the substitution pattern at positions 6 and 8 affect the compound’s physicochemical properties?

Comparative studies of similar tetrahydroisoquinolines reveal that methyl groups at positions 6 and 8 enhance lipophilicity and metabolic stability compared to methoxy or hydroxyl substituents. For instance, 6,7-dimethoxy-THIQ derivatives exhibit higher polarity, whereas dimethyl substitutions improve blood-brain barrier penetration, as observed in neuroactive analogs . A table summarizing key properties:

| Substituents | LogP | Metabolic Stability | Bioavailability |

|---|---|---|---|

| 6,8-Dimethyl | 2.1 | High | Moderate-High |

| 6,7-Dimethoxy | 1.5 | Moderate | Low-Moderate |

These differences guide applications in CNS-targeted drug design .

Advanced Research Questions

Q. What strategies are effective for achieving stereochemical control during the synthesis of 6,8-dimethyl-THIQ derivatives?

Stereoselective synthesis requires chiral auxiliaries or enantioselective catalysts. For example, domino ring-closure reactions with γ/δ-oxo acids (as demonstrated for 6,7-dimethoxy-THIQ) yield diastereomerically pure products (>95% de) by controlling reaction temperature and solvent polarity . Asymmetric hydrogenation using Ru-BINAP catalysts can also resolve racemic mixtures, though methyl groups at 6/8 may sterically hinder access to chiral centers, necessitating tailored conditions .

Q. How can contradictory data in receptor binding studies for 6,8-dimethyl-THIQ derivatives be resolved?

Discrepancies often arise from assay-specific variables (e.g., receptor isoform, cell type). For example, binding affinity to dopamine receptors (D2/D3) may vary due to divergent membrane lipid compositions in different cell lines. To resolve contradictions:

Q. What analytical techniques are critical for characterizing 6,8-Dimethyl-THIQ and its intermediates?

Key techniques include:

- NMR Spectroscopy : Assigns regiochemistry of methyl groups (e.g., ¹H-NMR coupling constants for vicinal protons).

- HPLC-MS : Detects trace by-products (e.g., over-methylated derivatives) with ESI+ ionization for molecular ion confirmation .

- X-ray Crystallography : Resolves absolute stereochemistry in crystalline intermediates .

- Circular Dichroism (CD) : Validates enantiopurity by comparing experimental spectra with computational models (e.g., SpecDis software) .

Q. What role do metabolic enzymes play in the biological activity of 6,8-dimethyl-THIQ derivatives?

Methylated THIQs are substrates for hepatic CYP450 enzymes (e.g., CYP2D6), which oxidize the tetrahydroisoquinoline core to neuroactive or neurotoxic metabolites. For instance, N-methylation by brain-specific methyltransferases converts THIQs to neurotoxins like N-methylisoquinolinium ions, implicated in Parkinsonian pathology . To assess metabolic fate:

- Use liver microsome assays with CYP inhibitors (e.g., quinidine for CYP2D6).

- Monitor metabolite formation via LC-MS/MS in neuronal cell models .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.